![molecular formula C20H17ClN2O4 B2619369 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034457-17-3](/img/structure/B2619369.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is a fascinating compound with a complex structure, which belongs to the class of benzo[1,4]oxazepines. This compound has drawn attention for its potential applications across various fields, including chemistry, biology, and medicine. Its unique structure, featuring a chlorinated oxazepine ring fused to a benzofuran moiety, offers numerous possibilities for chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step synthetic routes.
Formation of the Benzofuran Moiety: : Starting from benzofuran, the carboxylation at the 2-position can be achieved using carbon dioxide under high pressure in the presence of a base.
Oxazepine Ring Formation: : The chloro group is introduced through a chlorination reaction using agents like thionyl chloride. The oxazepine ring is formed through a cyclization reaction involving appropriate precursors such as dihydroxy compounds.
Coupling Reaction: : The final step involves coupling the chlorinated oxazepine intermediate with the benzofuran-2-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to scale up the production efficiently. Methods such as continuous flow synthesis and use of catalysts to enhance the reaction rates and yields are often employed. Process optimization ensures that the final product meets the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : The benzofuran and oxazepine rings can undergo oxidation reactions, typically using agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reductive cleavage of the oxazepine ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions, particularly at the chloro position, can be facilitated by nucleophiles such as amines or thiols.
Oxidation: : m-CPBA, acetic acid as solvent, room temperature.
Reduction: : LiAlH4 in dry ether, reflux conditions.
Substitution: : Nucleophiles like sodium thiolate, polar aprotic solvents, moderate temperatures.
Oxidation: : Formation of corresponding epoxides or hydroxylated derivatives.
Reduction: : Formation of dechlorinated and reduced oxazepine derivatives.
Substitution: : Formation of substituted benzofuran-2-carboxamides with varying functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₆H₁₅ClN₂O₄
Molecular Weight : 334.75 g/mol
CAS Number : 2034411-88-4
The compound features a unique structure that includes a chlorinated oxazepine ring fused to a benzofuran moiety. This structural complexity allows for various chemical reactivities and biological interactions.
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide serves as a valuable scaffold for developing new organic reactions and studying reaction mechanisms. Its unique structure facilitates:
- Synthesis of Complex Molecules : The compound is used as an intermediate in synthesizing various organic compounds, particularly in pharmaceutical chemistry.
- Reaction Mechanisms : Researchers utilize it to explore reaction pathways involving enzyme catalysis and organic transformations.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor, impacting several biological pathways:
- Enzyme Inhibition : It has been studied for its ability to inhibit kinases involved in critical signaling pathways, potentially altering cellular functions.
- Biological Interactions : The compound's structure allows it to interact with specific receptors and enzymes, modulating their activity and influencing various physiological processes.
Medicine
The compound's pharmacological properties have led to investigations into its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, derivatives of similar structures have demonstrated cytotoxic effects against colorectal cancer cell lines (IC50 values ranging from 26.75 to 28.85 µg/mL) .
Compound IC50 (µg/mL) Cancer Cell Line 7c 28.85 ± 3.26 HCT-116 7j 26.75 ± 3.50 HCT-116 - Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating potential applications in treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized as a precursor in the synthesis of specialized materials and pharmaceuticals due to its unique chemical properties.
Enzyme Inhibition
The compound can inhibit various enzymes by binding to their active sites, which modulates cellular signaling pathways:
- Kinase Inhibition : It affects kinases involved in cell growth and proliferation.
Receptor Modulation
The compound can bind to specific receptors, altering their activity and downstream signaling pathways.
Anti-Cancer Activity Study
A study published in the Journal of Brazilian Chemical Society evaluated several benzoxazepine derivatives' cytotoxic effects on HCT-116 cells. The findings indicated significant reductions in cell viability and apoptosis induction through caspase activation .
Inflammatory Response Investigation
Another study focused on the anti-inflammatory properties of related compounds demonstrated effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. This highlights the potential for these compounds as therapeutic agents in conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects.
Molecular Targets and Pathways Involved:Enzyme Inhibition: : Inhibition of kinases involved in cell signaling pathways.
Receptor Modulation: : Binding to specific receptors, altering their activity and downstream signaling.
Comparison with Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is unique due to its fused ring system combining oxazepine and benzofuran.
Similar Compounds:Benzo[d][1,3]oxazepines: : Similar in having an oxazepine ring but lacking the benzofuran moiety.
Benzofuran Carboxamides: : Featuring the benzofuran structure but lacking the oxazepine ring.
Chlorinated Heterocycles: : Containing a chloro-substituent on a heterocyclic ring but with different core structures.
This compound stands out due to its specific combination of structural features, which confer unique reactivity and biological activity.
This compound is a marvel, showcasing the intricate dance of atoms and bonds in the world of chemical compounds, each step leading to endless possibilities for discovery and application.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClN3O3, with a molecular weight of 364.78 g/mol. Its structure features a benzofuran core fused with an oxazepine moiety, which is critical for its biological activity. The presence of the chloro group and the carboxamide functional group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity and mechanisms of action:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 1.136 | Induces apoptosis via mitochondrial pathway |
MDA-MB-231 (Breast) | 0.85 | Inhibition of tubulin polymerization |
A549 (Lung) | 1.5 | Modulation of HDAC activity |
HT-29 (Colon) | 2.0 | DNA intercalation leading to cell cycle arrest |
The compound exhibits significant cytotoxicity comparable to established anticancer drugs like doxorubicin. The SAR analysis indicates that the presence of the carboxamide group is essential for maintaining high antiproliferative activity, as it facilitates binding interactions with target proteins involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity . Studies have shown that derivatives with similar structural features exhibit effective antibacterial properties against various strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 0.78 |
Escherichia coli | 1.5 |
Pseudomonas aeruginosa | 3.12 |
The presence of hydroxyl groups at specific positions on the benzofuran ring has been identified as crucial for enhancing antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzofuran and oxazepine moieties significantly impact biological activity:
- Halogen Substitution : The introduction of halogens (Cl, Br) at specific positions enhances cytotoxicity without affecting selectivity.
- Functional Group Variation : The addition of electron-withdrawing groups increases the compound's ability to interact with cellular targets.
- Hydroxyl Groups : Hydroxyl substituents at the C-6 position of benzofuran are essential for both antimicrobial and anticancer activities .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in preclinical models:
- A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Another investigation highlighted its ability to overcome drug resistance in cancer cells by modulating drug efflux mechanisms.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-5-6-16-14(9-15)11-23(19(24)12-26-16)8-7-22-20(25)18-10-13-3-1-2-4-17(13)27-18/h1-6,9-10H,7-8,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBPNWNDFWTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.